molecular formula C19H19ClN2O2 B2605095 4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 922978-70-9

4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2605095
CAS No.: 922978-70-9
M. Wt: 342.82
InChI Key: KTIVDBGBEWYLCN-UHFFFAOYSA-N
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Description

4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound with the molecular formula C19H19ClN2O2 and a molecular weight of 342.82 g/mol . This benzamide derivative is supplied for research and development purposes, serving as a valuable building block in organic synthesis and medicinal chemistry exploration. The compound features a benzamide core substituted with a chloro group and is linked to an aniline ring incorporating a 2-oxopiperidine moiety . This structure is part of a broader class of N-phenylbenzamide derivatives, which are of significant scientific interest. Research on structurally related compounds has shown that such derivatives can exhibit a range of biological activities, including broad-spectrum antiviral effects, potentially through mechanisms like increasing intracellular levels of host defense factors . The presence of the 2-oxopiperidine group is a common pharmacophore found in molecules with various pharmacological properties, making this compound a useful intermediate for generating novel chemical entities for biological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can source this compound from certified suppliers, with various quantities available to suit project needs .

Properties

IUPAC Name

4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-12-16(21-19(24)14-5-7-15(20)8-6-14)9-10-17(13)22-11-3-2-4-18(22)23/h5-10,12H,2-4,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIVDBGBEWYLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the acylation of 4-chlorobenzoic acid to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 3-methyl-4-(2-oxopiperidin-1-yl)aniline under appropriate conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The piperidinyl moiety can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The carbonyl group in the piperidinyl ring can be reduced to form alcohol derivatives.

    Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: N-oxide derivatives of the piperidinyl ring.

    Reduction: Alcohol derivatives of the piperidinyl ring.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme. Additionally, the compound may interact with receptor sites, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Physical and Spectral Properties of Analogous Benzamides

Compound Name Substituents Yield (%) Melting Point (°C) IR (C=O stretch, cm⁻¹) LC-MS/HRMS (m/z) Key Applications Reference
Target Compound 3-methyl-4-(2-oxopiperidin-1-yl)
4-Chloro-N-(4-hydrazinecarbonylphenyl)benzamide (4c) Hydrazinecarbonyl 75 127–129 1670 290 (M+1) Antiphospholipase A2 activity
4-Chloro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (7b) Oxadiazole 74 195–197 1689 374 [M-H]⁻ Antimicrobial activity
PB3 (4-Chloro-N-(4-(1-methyl-benzimidazol-2-yl)phenyl)benzamide) Benzimidazole 65 184 Material science
7j (Oxadiazole-methoxy derivative) Oxadiazole-methoxy 97 1678 441 (M+H)+ Metabolic stability
23 (Trifluoromethyl-oxadiazole-pyrazole) Trifluoromethyl, oxadiazole 1656 450.0981 (M+H)+ Kinase modulation

Key Observations :

  • Yield : Oxadiazole-bearing derivatives (e.g., 7j, 97%) exhibit higher yields compared to benzimidazole-containing analogs (PB3, 65%), likely due to favorable cyclization kinetics .
  • Melting Points : Compounds with rigid heterocycles (e.g., oxadiazole in 7b, 195–197°C) display higher melting points than hydrazine derivatives (4c, 127–129°C), reflecting enhanced crystallinity from planar heterocyclic systems .
  • Spectral Data : The C=O stretch in IR spectra varies with electronic effects: electron-withdrawing groups (e.g., oxadiazole in 7b, 1689 cm⁻¹) increase carbonyl stretching frequencies compared to electron-donating substituents .

Structural and Electronic Comparisons

  • 2-Oxopiperidine vs. However, oxadiazoles provide greater π-stacking capacity for target binding .
  • Trifluoromethyl Effects : The trifluoromethyl group in compound 23 enhances lipophilicity and bioavailability compared to the target compound’s methyl substituent .

Biological Activity

4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C17H19ClN2O
  • Molecular Weight : 304.80 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds were found to be comparable to standard chemotherapeutics like Doxorubicin, indicating a promising avenue for further research in cancer therapy .

CompoundCell LineIC50 (µg/mL)Comparison
This compoundMCF-7TBDComparable to Doxorubicin
Related CompoundHepG21.63Doxorubicin: 1.62

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases and apoptotic pathways. For example, compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced proliferation of cancer cells . Additionally, studies have suggested that these compounds may induce apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2 .

Antibacterial and Antifungal Activity

Beyond anticancer properties, the compound also exhibits antibacterial and antifungal activities. In vitro studies have shown that related oxadiazole derivatives possess significant antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds suggest strong potential as therapeutic agents in treating infections .

Activity TypeTarget OrganismMIC (µg/mL)
AntibacterialStaphylococcus aureus10.8
AntifungalCandida albicans200

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on EGFR Inhibition : A series of benzamide derivatives were synthesized and screened for their ability to inhibit EGFR. The most potent compound showed an IC50 value of 0.41 µM, indicating strong potential for development as an anticancer agent .
  • Antimicrobial Efficacy : Research on oxadiazole derivatives revealed significant antibacterial activity against common pathogens with MIC values ranging from 10.8 μM to 111.3 μM, demonstrating their effectiveness in combating bacterial infections .
  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various benzamide derivatives found that some exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects .

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